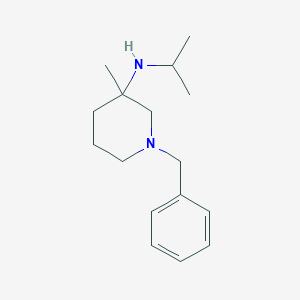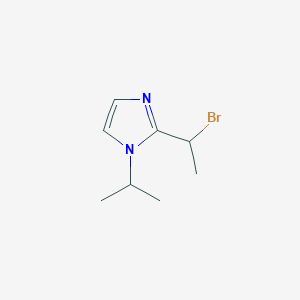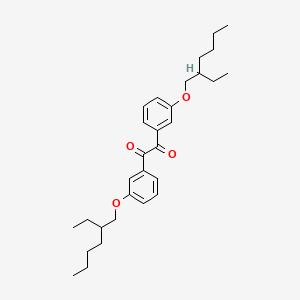
Isophthaloyl bisphthalimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthaloyl bisphthalimide is an organic compound with the molecular formula C24H12N2O6. It is a derivative of phthalimide and isophthalic acid, characterized by two phthalimide groups connected through an isophthaloyl linkage. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isophthaloyl bisphthalimide can be synthesized through the reaction of isophthaloyl chloride with phthalimide. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the bisphthalimide linkage. The reaction is carried out under controlled conditions, often in an organic solvent like dimethylacetamide (DMAc), to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Isophthaloyl bisphthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phthalimide groups can be replaced by other nucleophiles.
Condensation Reactions: It can react with amines to form polyimides, which are valuable in the production of high-performance polymers.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide and organic solvents such as DMAc. The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from reactions involving this compound include various polyimides and substituted phthalimides, which have applications in materials science and polymer chemistry .
Aplicaciones Científicas De Investigación
Isophthaloyl bisphthalimide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor in the development of biologically active compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of high-performance materials, such as polyimides, which are used in aerospace, electronics, and other advanced technologies
Mecanismo De Acción
The mechanism of action of isophthaloyl bisphthalimide involves its ability to form stable imide linkages, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through its phthalimide groups, enabling it to participate in a range of chemical reactions. The pathways involved in its action include nucleophilic substitution and condensation reactions, which are facilitated by the presence of electrophilic carbonyl groups in the phthalimide moieties .
Comparación Con Compuestos Similares
Isophthaloyl bisphthalimide can be compared with other similar compounds, such as:
Terephthaloyl bisphthalimide: Similar in structure but with a different arrangement of the phthalimide groups, leading to distinct chemical properties.
Adipoyl bisphthalimide: Contains an adipoyl linkage instead of an isophthaloyl linkage, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical properties and makes it suitable for specialized applications in various fields.
Propiedades
Número CAS |
7399-06-6 |
|---|---|
Fórmula molecular |
C24H12N2O6 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-[2-(1,3-dioxoisoindole-2-carbonyl)benzoyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H12N2O6/c27-19-13-7-1-2-8-14(13)20(28)25(19)23(31)17-11-5-6-12-18(17)24(32)26-21(29)15-9-3-4-10-16(15)22(26)30/h1-12H |
Clave InChI |
SRIIIFUSFCETPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3C(=O)N4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)



![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)

